molecular formula C16H18N4O B2357488 cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034424-79-6

cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2357488
CAS RN: 2034424-79-6
M. Wt: 282.347
InChI Key: LJCVFPZGOCGRKU-UHFFFAOYSA-N
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Description

The compound “cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a cyclobutyl group, a phenyl group, a 1,2,3-triazole ring, and an azetidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using techniques common in organic chemistry, such as click chemistry . Click chemistry is a popular method for synthesizing triazole compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The phenyl group is a six-membered carbon ring, and the cyclobutyl and azetidine groups are both four-membered rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could impact its solubility and stability .

Scientific Research Applications

Antitubercular Activity

  • A study focused on the synthesis of 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones and evaluated their in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB), identifying compounds with significant antitubercular activity (Sriram et al., 2006).

Catalysis in Organic Synthesis

  • Research into a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand and its complex with CuCl demonstrated its effectiveness as a catalyst for Huisgen 1,3-dipolar cycloadditions, offering a highly active catalyst for such reactions under mild conditions (Ozcubukcu et al., 2009).

Novel Syntheses Approaches

  • A study detailed an efficient synthesis strategy for 2-azabicyclo[2.1.1]hexanes starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, showcasing a novel method that might offer insights into cyclobutyl compound syntheses (Lescop et al., 2001).

properties

IUPAC Name

cyclobutyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(13-7-4-8-13)19-9-14(10-19)20-11-15(17-18-20)12-5-2-1-3-6-12/h1-3,5-6,11,13-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCVFPZGOCGRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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